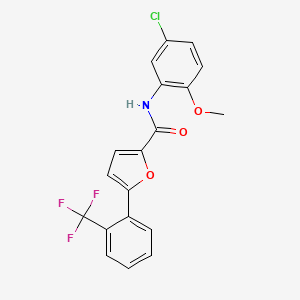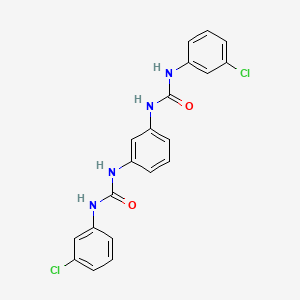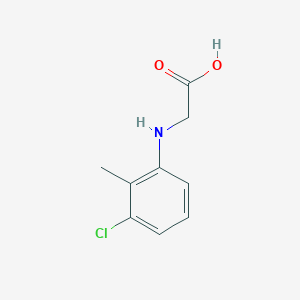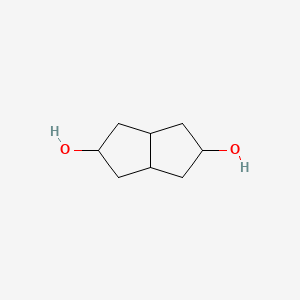
Chlorotri(2-biphenylyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotri(2-biphenylyl)silane is a chemical compound with the molecular formula C36H27ClSi. It is known for its unique structure, where a silicon atom is bonded to three 2-biphenylyl groups and one chlorine atom. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorotri(2-biphenylyl)silane can be synthesized through the reaction of trichlorosilane with 2-biphenylyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorotri(2-biphenylyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution Reactions: Products include alkoxysilanes or aminosilanes.
Reduction Reactions: Products include silanes with hydrogen or alkyl groups.
Oxidation Reactions: Products include silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Chlorotri(2-biphenylyl)silane is used in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Chlorotri(2-biphenylyl)silane involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorotris(2-methoxyphenyl)silane
- Chlorotri(o-tolyl)silane
- Chlorotris(1-naphthyl)silane
Uniqueness
Chlorotri(2-biphenylyl)silane is unique due to its bulky biphenyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired.
Eigenschaften
CAS-Nummer |
18816-41-6 |
|---|---|
Molekularformel |
C36H27ClSi |
Molekulargewicht |
523.1 g/mol |
IUPAC-Name |
chloro-tris(2-phenylphenyl)silane |
InChI |
InChI=1S/C36H27ClSi/c37-38(34-25-13-10-22-31(34)28-16-4-1-5-17-28,35-26-14-11-23-32(35)29-18-6-2-7-19-29)36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H |
InChI-Schlüssel |
LTYODMKUGCXETB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[Si](C3=CC=CC=C3C4=CC=CC=C4)(C5=CC=CC=C5C6=CC=CC=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)




![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)

![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)


![Thiazolidinone]](/img/structure/B11942299.png)


